N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring, a thiazole ring, and an oxolane ring
Properties
IUPAC Name |
N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-21-13-9(17)4-2-5-10(13)19-16(21)20-14(22)11-8-24-15(18-11)12-6-3-7-23-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRKIJXSCQXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N=C1NC(=O)C3=CSC(=N3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Ring: Starting with a precursor such as o-phenylenediamine, the benzimidazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the benzimidazole-thiazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: shares structural similarities with other benzimidazole-thiazole derivatives.
This compound: can be compared to compounds like benzimidazole-thiazole carboxamides and oxolane-thiazole derivatives.
Uniqueness
- The unique combination of the benzimidazole, thiazole, and oxolane rings in this compound provides distinct chemical and biological properties.
- Its specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
